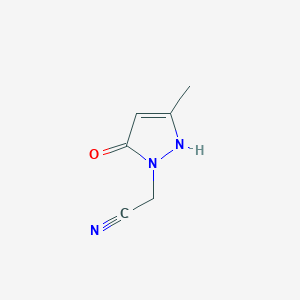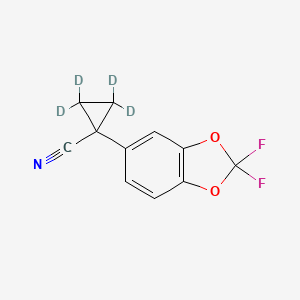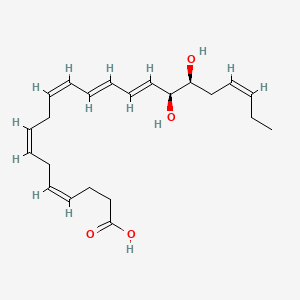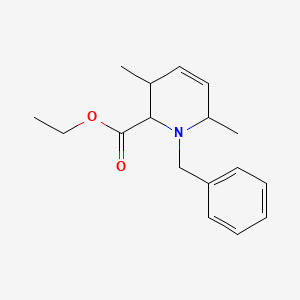![molecular formula C32H26N2O10 B13428519 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:
Protection of Ribofuranose: The ribofuranose sugar is protected by benzoylation to form 2,3,5-Tri-O-benzoyl-D-ribofuranose.
Formation of the Nucleoside: The protected ribofuranose is then coupled with a pyridine derivative under acidic or basic conditions to form the nucleoside analog.
Nitration: The pyridine ring is nitrated to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Reduction: 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-aminopyridine-2(1H)-one.
Deprotection: 1-(2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one.
科学的研究の応用
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral research.
Medicine: Investigated for its potential therapeutic properties in cancer treatment.
Industry: Used in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
1-(2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranosyl)-5-nitropyridine: Similar structure but lacks the β-configuration.
1-(2,3,5-Tri-O-benzoyl-D-ribofuranosyl)-5-nitropyridine-2(1H)-one: Lacks the methyl group at the 2-C position.
Uniqueness
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is unique due to its specific configuration and substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C32H26N2O10 |
|---|---|
分子量 |
598.6 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N2O10/c1-32(44-30(38)23-15-9-4-10-16-23)27(43-29(37)22-13-7-3-8-14-22)25(20-41-28(36)21-11-5-2-6-12-21)42-31(32)33-19-24(34(39)40)17-18-26(33)35/h2-19,25,27,31H,20H2,1H3/t25-,27-,31-,32-/m1/s1 |
InChIキー |
AWKZGSYKGWPPIC-VHPOQJMKSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
正規SMILES |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
![[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13428451.png)
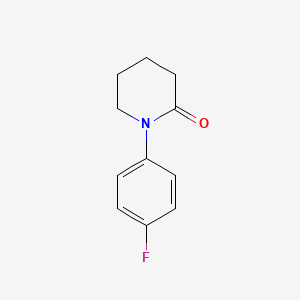
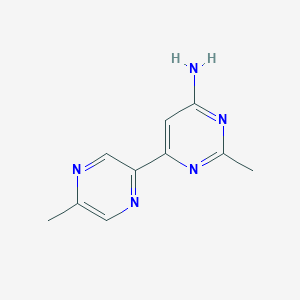
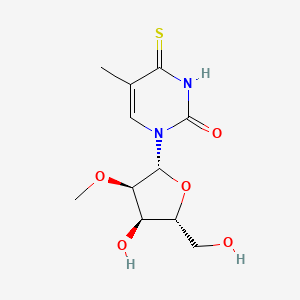
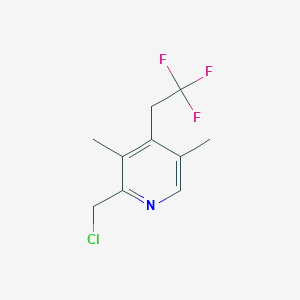
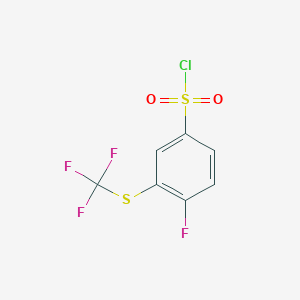
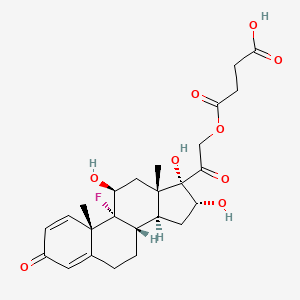
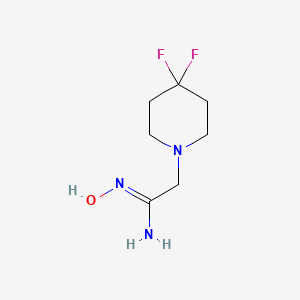
![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)
